(S)-2-Aminooctane

Chiral chromatography Enantiomeric separation Analytical method development

(S)-2-Aminooctane (CAS 34566-04-6), also designated as (S)-2-octylamine or (S)-1-methylheptylamine, is a chiral primary aliphatic amine (C8H19N; molecular weight 129.24 g/mol). As a medium-chain-length chiral amine, it is classified under monoalkylamines and functions primarily as a chiral building block or intermediate in asymmetric organic synthesis and pharmaceutical research.

Molecular Formula C8H19N
Molecular Weight 129.24 g/mol
CAS No. 34566-04-6
Cat. No. B1588230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminooctane
CAS34566-04-6
Molecular FormulaC8H19N
Molecular Weight129.24 g/mol
Structural Identifiers
SMILESCCCCCCC(C)N
InChIInChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
InChIKeyHBXNJMZWGSCKPW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Aminooctane (CAS 34566-04-6): Procurement-Relevant Specifications and Class Positioning for Chiral Amine Selection


(S)-2-Aminooctane (CAS 34566-04-6), also designated as (S)-2-octylamine or (S)-1-methylheptylamine, is a chiral primary aliphatic amine (C8H19N; molecular weight 129.24 g/mol) [1]. As a medium-chain-length chiral amine, it is classified under monoalkylamines and functions primarily as a chiral building block or intermediate in asymmetric organic synthesis and pharmaceutical research . Commercial availability includes the BASF ChiPros® product line with specifications of ≥99.0% chemical purity (GC) and ≥99.0% enantiomeric excess .

Why (S)-2-Aminooctane Cannot Be Replaced by Its Enantiomer, Racemate, or Shorter-Chain Homologs


Scientific and industrial procurement decisions involving (S)-2-amininooctane must account for three non-interchangeable factors. First, chiral amines are not stereochemically interchangeable; the (S)-enantiomer possesses distinct biological and chromatographic behavior compared to the (R)-enantiomer, rendering the racemate unsuitable for applications requiring stereochemical fidelity [1]. Second, alkyl chain length materially affects chiral recognition properties, as demonstrated in chromatographic resolution studies showing that separation factor (α) increases progressively from 1.03 for 2-aminobutane amide to 1.11 for 2-aminooctane amide on the same chiral stationary phase [2]. Third, procurement specifications vary substantially by commercial source; enantiomeric purity thresholds range from ≥96% to ≥99.0% ee, and selecting an insufficient purity grade for a given application may compromise synthetic or analytical outcomes .

Quantitative Differentiation Evidence for (S)-2-Aminooctane: Comparative Data Against Closest Analogs


Chiral Resolution Enhancement: (S)-2-Aminooctane Amide Exhibits Superior Chromatographic Separation Versus Shorter-Chain Homologs

In a homologous series of 2-naphthoyl amides derived from chiral amines ranging from 2-aminobutane to 2-aminooctane, the chiral resolution factor (α) on a (R)-N-(3,5-dinitrobenzoyl)phenylglycine chiral stationary phase increased systematically with alkyl chain length. Under optimal liquid chromatography conditions (hexane-2-propanol-acetonitrile 97:3:0.5 mobile phase, 2 mL/min flow rate, 20-35°C), the 2-aminooctane-derived amide achieved the highest α value in the series, demonstrating superior chromatographic discrimination between enantiomers [1]. Additionally, in subcritical fluid chromatography, analysis time for the 2-aminooctane amide was as short as 2 minutes, compared to over 10 minutes under optimal LC conditions, representing a >5-fold reduction in run time [1].

Chiral chromatography Enantiomeric separation Analytical method development

Commercial (S)-2-Aminooctane Specifications: Enantiomeric Purity Baseline ≥99.0% ee with Verified Chemical Purity

The BASF ChiPros® commercial grade of (S)-2-aminooctane (Sigma-Aldrich 726885) provides a well-defined purity benchmark: chemical purity ≥99.0% as determined by gas chromatography, and enantiomeric excess ≥99.0% . Alternative commercial sources specify purity of 98% (min, HPLC) or ≥96%, representing potentially meaningful differences in chiral purity thresholds that may impact downstream applications . The compound is supplied as a liquid with a boiling point of 163-165°C, density of 0.77 g/mL, refractive index of 1.4235, and flash point of 50-51°C, with documented hazard classification as Flammable Liquid Category 3 and Skin Corrosion Category 1B .

Chiral building block Procurement specifications Enantiomeric purity

(S)-2-Aminooctanoic Acid Derived from (S)-2-Aminooctane: Peptide Conjugation Enhances Antimicrobial Activity up to 16-Fold

(S)-2-Aminooctane serves as a precursor to (S)-2-aminooctanoic acid (2-AOA), a fatty amino acid used for terminal modification of antimicrobial peptides. In a 2018 study, 2-AOA produced via transaminase biocatalysis from Chromobacterium violaceum achieved enantiomeric excess >98% ee, with conversion efficiency ranging from 52-80% depending on the amino donor-to-acceptor ratio [1]. When conjugated to a lactoferricin B-derived antimicrobial peptide, C-terminal modification with 2-AOA improved antibacterial activity by up to 16-fold compared to unmodified peptide controls, and consistently outperformed N-terminally modified variants [1]. Minimum inhibitory concentration (MIC) values for the C-terminally modified peptide were: 25 μg/mL against Escherichia coli, 50 μg/mL against Bacillus subtilis, 100 μg/mL against Salmonella typhimurium, 200 μg/mL against Pseudomonas aeruginosa, and 400 μg/mL against Staphylococcus aureus [1].

Antimicrobial peptide modification Unnatural amino acids Biocatalysis

Temperature-Dependent Enantiomeric Separation of N-TFA-2-Aminooctane: α Values Range from 1.39 to 1.74 Under Optimized Thermal Conditions

Gas chromatographic separation of N-TFA-2-aminooctane enantiomers on a solid ureide chiral stationary phase exhibits strong temperature dependence. Enantiomeric separation first appears at approximately 90°C, with α values of 1.39 at 90°C, 1.57 at 95°C, and 1.49 at 100°C under ascending temperature conditions [1]. Notably, descending temperature ramps produced higher α values: 1.74 at 85°C, 1.63 at 90°C, 1.58 at 95°C, and 1.49 at 100°C, indicating thermal hysteresis in chiral recognition [1]. This thermal behavior is associated with reversible solid-state phase transitions in the chiral stationary phase at approximately 92°C and 113°C (endothermic peaks) as confirmed by differential thermal analysis [1]. At 70°C, no enantiomeric separation is observed (α = 1.00, single peak) [1].

Chiral gas chromatography Enantiomeric separation Analytical method optimization

Evidence-Based Application Scenarios for (S)-2-Aminooctane Procurement and Deployment


Chiral Analytical Method Development Requiring Maximum Enantiomeric Resolution on Pirkle-Type CSPs

Analytical chemists developing liquid chromatography methods for enantiomeric purity assessment of chiral amines should consider (S)-2-aminooctane or its amide derivatives as calibration standards or test analytes. The 2-aminooctane-derived 2-naphthoyl amide exhibits the highest chiral separation factor (α = 1.11) among C4-C8 homologs on (R)-N-(3,5-dinitrobenzoyl)phenylglycine stationary phases, providing superior baseline resolution for method validation [1]. This enhanced resolution directly supports accurate enantiomeric excess determination in pharmaceutical quality control workflows, where even 1-2% enantiomeric impurities must be reliably quantified.

Antimicrobial Peptide Engineering via C-Terminal Lipidation Using 2-AOA

Peptide chemists and microbiologists developing membrane-active antimicrobial peptides may procure (S)-2-aminooctane as a precursor for (S)-2-aminooctanoic acid (2-AOA) synthesis. When conjugated to the C-terminus of lactoferricin B-derived peptides, 2-AOA modification improves antibacterial potency up to 16-fold relative to unmodified controls, and consistently outperforms N-terminal conjugation across Gram-positive and Gram-negative bacterial strains [2]. The C-terminally modified peptide demonstrates MIC values of 25 μg/mL (E. coli), 50 μg/mL (B. subtilis), and complete growth inhibition of S. aureus at 400 μg/mL—a strain against which unmodified peptides show incomplete inhibition [2]. This application is particularly relevant for researchers seeking linker-free hydrophobic modifications of peptide therapeutics.

Asymmetric Synthesis Requiring High Enantiomeric Purity Chiral Amine Building Blocks

Synthetic organic chemists conducting asymmetric transformations that are sensitive to enantiomeric impurities should specify the ≥99.0% ee (S)-2-aminooctane grade (Sigma-Aldrich 726885, BASF ChiPros®) for reactions where stereochemical fidelity is critical to product performance . The 3-4 percentage point difference in ee specification between premium and standard commercial grades may be consequential in multi-step syntheses where enantiomeric impurities propagate and amplify, particularly in pharmaceutical intermediate production where ICH Q3A guidelines impose strict limits on chiral impurities.

Gas Chromatographic Enantiomeric Purity Verification with Optimized Thermal Parameters

Quality control laboratories performing GC-based enantiomeric purity verification of 2-aminooctane must implement precise temperature control protocols. N-TFA-derivatized (S)-2-aminooctane exhibits no enantiomeric separation below 85°C (α = 1.00), first resolution at ~90°C, and optimal separation (α = 1.74) at 85°C under descending temperature conditions [3]. Thermal hysteresis arising from reversible phase transitions in the ureide chiral stationary phase necessitates method development that accounts for thermal history and ramp direction. Laboratories should validate that their GC oven temperature profiles achieve and maintain the narrow 85-95°C window required for reliable baseline resolution.

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